4-((3-溴苯基)氨基)喹唑啉-6,7-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

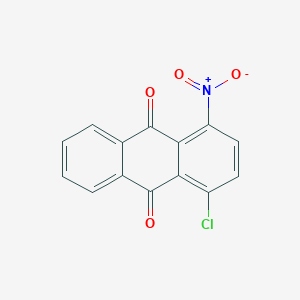

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative known for its significant biological activities.

科学研究应用

作用机制

Target of Action

The primary targets of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity, particularly against MGC-803 cells . The compound’s interaction with its targets leads to changes in the cell cycle, causing cell cycle arrest at the G1 phase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cell cycle and apoptosis. The compound induces cell cycle arrest at the G1 phase, which prevents the cells from entering the S phase for DNA replication . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s cytotoxic activity against glioblastoma cells has been observed at micromolar concentrations , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is significant cytotoxicity against certain human cancer cell lines, causing apoptotic cell death . In vitro treatment with the compound results in the killing of glioblastoma cells at nanomolar concentrations . In vivo administration of the compound has been shown to result in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .

Action Environment

The action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be influenced by various environmental factors. For instance, the compound’s cytotoxic activity can be amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific proteins or other molecules in the environment.

生化分析

Cellular Effects

4-((3-Bromophenyl)amino)quinazoline-6,7-diol has shown significant cytotoxicity against certain human glioblastoma cell lines, causing apoptotic cell death at micromolar concentrations . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol is complex and involves multiple steps. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

准备方法

The synthesis of quinazoline derivatives, including 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, can be achieved through various methods. Some of the common synthetic routes include:

Aza-reaction: This involves the coupling of imine and electron-rich alkene.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.

Metal-catalyzed reaction: Transition metals like palladium and copper are used as catalysts to facilitate the reaction.

Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.

Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.

化学反应分析

4-((3-Bromophenyl)amino)quinazoline-6,7-diol undergoes various chemical reactions, including:

相似化合物的比较

4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be compared with other quinazoline derivatives, such as:

2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.

2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.

WHI-P154: A quinazoline derivative with potent cytotoxic activity against glioblastoma cells.

The uniqueness of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.

属性

IUPAC Name |

4-(3-bromoanilino)quinazoline-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMCXMIIVHUIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416142 |

Source

|

| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-86-1 |

Source

|

| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)

![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)

![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)

![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)